molecular formula C11H16N2O B14361183 5-Cycloheptylpyrimidin-2(1H)-one CAS No. 90253-48-8

5-Cycloheptylpyrimidin-2(1H)-one

Cat. No.: B14361183
CAS No.: 90253-48-8
M. Wt: 192.26 g/mol
InChI Key: FHQQFOVZZJGWAU-UHFFFAOYSA-N
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Description

5-Cycloheptylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a cycloheptyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cycloheptylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptylamine with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cycloheptyl group or other substituents on the pyrimidine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

5-Cycloheptylpyrimidin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cycloheptylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cycloheptylpyrimidin-2(1H)-one is unique due to its specific structural features, such as the cycloheptyl group at the 5-position of the pyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

90253-48-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-cycloheptyl-1H-pyrimidin-2-one

InChI

InChI=1S/C11H16N2O/c14-11-12-7-10(8-13-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13,14)

InChI Key

FHQQFOVZZJGWAU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CNC(=O)N=C2

Origin of Product

United States

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